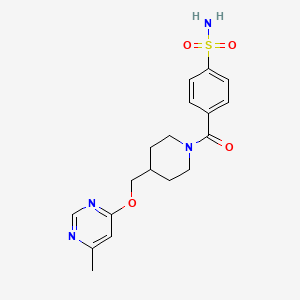

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide

Description

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide is a complex organic molecule known for its multifaceted applications in scientific research This compound belongs to a class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine

Properties

IUPAC Name |

4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-13-10-17(21-12-20-13)26-11-14-6-8-22(9-7-14)18(23)15-2-4-16(5-3-15)27(19,24)25/h2-5,10,12,14H,6-9,11H2,1H3,(H2,19,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROODUYWNZLBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide typically involves several steps, including:

Formation of the 6-Methylpyrimidin-4-yl Intermediate: : This can be achieved through a cyclization reaction of appropriate precursors under controlled temperature and pH conditions.

Coupling with Piperidine: : The intermediate is then reacted with piperidine in the presence of a base to form the piperidine-1-carbonyl moiety.

Attachment of Benzenesulfonamide Group: : The final step involves the reaction of the piperidine derivative with a benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods may include batch or continuous synthesis processes, employing catalysts to enhance reaction rates and yields. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is critical to ensure high purity and efficient production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group of the pyrimidine ring.

Reduction: : Reduction reactions can target the carbonyl group of the piperidine moiety.

Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at the sulfonamide and pyrimidine rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide

Reducing agents: : Sodium borohydride, lithium aluminium hydride

Bases: : Sodium hydroxide, potassium carbonate

Major Products Formed

Oxidation products: : Carboxylic acid derivatives of the pyrimidine ring

Reduction products: : Alcohol derivatives of the piperidine moiety

Substitution products: : Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide has a wide range of applications in scientific research, including but not limited to:

Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.

Biology: : Acts as an inhibitor or activator in enzymatic studies.

Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial effects.

Industry: : Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity through inhibition or activation. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

4-((4-((6-Methylpyridin-3-yl)oxy)methyl)piperidin-1-yl)sulfonamide

N-(4-(6-Methylpyridin-3-yl)piperidin-4-yl)methylbenzenesulfonamide

4-((4-(6-Methylpyridin-2-yl)oxy)methyl)piperidin-1-yl)benzamide

Uniqueness

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide stands out due to the specific positioning of its functional groups, which may confer unique binding properties and reactivity compared to its analogues. This uniqueness makes it a valuable tool in research settings where precise molecular interactions are critical.

By understanding this compound's synthesis, reactivity, and applications, researchers can leverage its unique properties for various scientific advancements

Biological Activity

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide, often abbreviated as compound 1, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of compound 1 is characterized by a piperidine ring substituted with a pyrimidine moiety and a benzenesulfonamide group. This unique combination is believed to contribute to its biological efficacy.

Research indicates that compound 1 may exert its biological effects through several mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that compound 1 inhibits the proliferation of various cancer cell lines. For instance, it has been shown to reduce cell viability in MCF-7 and MDA-MB-231 breast cancer cells, indicating its potential as an anti-cancer agent .

- Induction of Ferroptosis : Ferroptosis is a form of regulated cell death distinct from apoptosis. Compound 1 has been implicated in promoting ferroptosis in tumor cells by modulating the expression of key proteins involved in oxidative stress responses, such as SLC7A11 and GPX4 .

- Molecular Docking Studies : Computational studies suggest that compound 1 interacts with various molecular targets, including NRF2, a transcription factor that regulates antioxidant responses. This interaction may inhibit NRF2's activity, further contributing to oxidative stress and ferroptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compound 1:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Tumor Cell Proliferation Inhibition | MCF-7 | 8.5 | Cell cycle arrest |

| Tumor Cell Proliferation Inhibition | MDA-MB-231 | 10.2 | Induction of apoptosis |

| Ferroptosis Induction | Various cancer lines | N/A | Inhibition of GPX4 |

| Migration Suppression | A549 (lung cancer) | N/A | Scratch assay |

Case Study 1: Breast Cancer

In a study conducted on MCF-7 and MDA-MB-231 breast cancer cells, treatment with compound 1 resulted in significant inhibition of cell proliferation and migration. The study utilized MTT assays to quantify cell viability and scratch assays to assess migration capabilities . The results indicated that compound 1 could potentially serve as an effective therapeutic option for breast cancer treatment.

Case Study 2: Lung Cancer

Another investigation focused on A549 lung cancer cells revealed that compound 1 not only inhibited cell proliferation but also suppressed migration. This was attributed to the induction of ferroptosis, which was confirmed through flow cytometry analysis showing increased levels of lipid peroxidation products .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Piperidine and pyrimidine moieties are linked via nucleophilic substitution or cross-coupling. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may connect aromatic rings .

- Functional Group Modifications : Introduction of the sulfonamide group via sulfonation of an intermediate benzene derivative .

- Reaction Conditions : Optimized temperatures (e.g., room temperature for 24 hours in hydrolysis steps) and solvents (e.g., dichloromethane or THF) are critical for yield .

Q. Which spectroscopic techniques are used to confirm the molecular structure?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify proton/carbon environments (e.g., aromatic protons at δ 7.49–8.09 ppm in related sulfonamides) .

- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide -SONH at ~1730 cm) .

- Elemental Analysis : Validates purity and molecular formula (e.g., CHNOS with <0.3% deviation) .

Q. What purification methods are effective post-synthesis?

- Methodological Answer :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate pure crystals .

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Catalysts : Palladium on carbon (Pd/C) enhances coupling efficiency in aryl-aryl bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : Hydrolysis at 50–60°C accelerates ester-to-acid conversion without side reactions .

Q. What strategies address low aqueous solubility of this compound?

- Methodological Answer :

- Salt Formation : React with sodium hydroxide to generate a water-soluble sodium sulfonamide salt .

- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .

Q. How to resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., methyl vs. chloro groups on pyrimidine) using in vitro enzyme inhibition assays .

- Assay Standardization : Ensure consistent pH (e.g., pH 6.5 ammonium acetate buffer) and cell lines to reduce variability .

Q. What computational methods predict binding affinity to carbonic anhydrase isoforms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3LXE) to model sulfonamide interactions .

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories .

Q. How to design analogs with improved metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute labile ester groups with amides (e.g., ethyl ester → carboxamide) .

- Cytochrome P450 Avoidance : Introduce fluorine atoms at metabolically vulnerable positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.